molecular formula C5H4N4 B1251144 4-Azidopyridine CAS No. 39910-67-3

4-Azidopyridine

Cat. No.: B1251144
CAS No.: 39910-67-3
M. Wt: 120.11 g/mol
InChI Key: MTSJKRDTLONZJP-UHFFFAOYSA-N
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Description

4-Azidopyridine is an organic compound with the chemical formula C5H4N3O. It is a derivative of pyridine, and contains a nitrogen atom with three single bonds and an additional nitrogen atom with a single bond and an azide group. This compound is a white crystalline solid with a melting point of around 158°C. It is soluble in water and organic solvents, and is stable under normal conditions.

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

4-Azidopyridine (4-azpy) has been utilized in the synthesis and characterization of various metal(II) pseudohalide complexes. Research by Mautner et al. (2015) involved synthesizing complexes with nickel and cobalt using 4-azpy as a co-ligand. These complexes were characterized using techniques like IR, UV-Vis spectroscopy, and X-ray diffraction, revealing interesting structural and magnetic properties (Mautner et al., 2015).

Luminescence Properties in Zinc(II) Complexes

Another study by Mautner et al. (2015) explored the luminescence properties of zinc(II) complexes derived from this compound. They reported enhanced luminescence emission in these complexes compared to the parent 4-azpy ligand, indicating potential applications in materials science and photophysical studies (Mautner et al., 2015).

Photochemistry of Azidopyridine 1-Oxides

The photochemistry of azidopyridine 1-oxides, including this compound 1-oxide, has been a subject of interest. Crabtree et al. (2008) used techniques like glass and matrix isolation to study these compounds, revealing insights into their triplet nitrene chemistry. This research helps in understanding the photochemical behavior of azidopyridines, which is essential in fields like photochemistry and pharmacology (Crabtree et al., 2008).

Structural and Thermal Characterization in Halogenated Azidopyridines

Azidopyridines with halogen substituents, such as those based on this compound, have been studied for their potential in medicinal chemistry. Mandler et al. (2021) characterized several azidopyridines, demonstrating their utility in Click reactions and diversification through halogen handles. These findings are significant for drug development and biochemical applications (Mandler et al., 2021).

Cyclization to Isoxazolo[4,3-c]pyridines

Stadlbauer et al. (2000) investigated the thermal cyclization of 3-acyl-4-azidopyridines, like 3-acetyl-4-azido-2-pyridones, to isoxazolo[4,3-c]pyridines. Their study highlights the significance of 4-azidopyridines in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Stadlbauer et al., 2000).

Photodissociation Studies

Research on the photodissociation of this compound has been conducted by Budyka et al. (2005). They studied the quantum yields of azido group photodissociation in various azides, including this compound, providing valuable insights into the photophysical properties of these compounds. This research is crucial for understanding the behavior of azides under light exposure, relevant in photochemical processes and material sciences (Budyka et al., 2005).

Safety and Hazards

The safety and hazards of 4-Azidopyridine are not well-documented. It is recommended to handle it with care and use appropriate safety measures when dealing with this compound .

Future Directions

4-Aminopyridine, a related compound, has shown promise as a treatment for patients with gain-of-function KCNA2-encephalopathy . This suggests that 4-Azidopyridine and its derivatives could also have potential therapeutic applications in the future .

Mechanism of Action

Target of Action

4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

This compound acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking potassium channels, this compound prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of this compound is relatively short, approximately 3-4 hours .

Result of Action

The primary result of this compound’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, this compound has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature

Properties

IUPAC Name

4-azidopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSJKRDTLONZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462536
Record name 4-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39910-67-3
Record name 4-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidopyridine
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Synthesis routes and methods

Procedure details

4-Chloropyridine (400 mg) was dissolved in 2.6 ml of a 1M aqueous solution of sodium hydroxide and 1.5 ml of ethanol, 340 mg of sodium azide was added to the solution at room temperature and the mixture was stirred at 110° C. for 4 hours. The reaction solution was returned to room temperature, diluted with chloroform and washed with water and then a saturated saline solution. The organic layer was dried over sodium sulfate and the solvent was evaporated in vacuo to give 140 mg of the crude product of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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